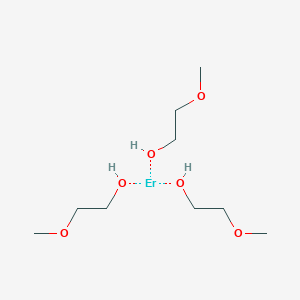

Erbium methoxyethoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Erbium methoxyethoxide is a chemical compound that belongs to the class of rare earth metal alkoxides. It is primarily used in the preparation of thin films and coatings, particularly in the field of materials science and nanotechnology. The compound is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erbium methoxyethoxide can be synthesized through several methods:

Direct Reaction with 2-Methoxyethanol: This involves reacting erbium metal with 2-methoxyethanol in the presence of a catalyst such as mercuric chloride (HgCl2).

Electrolytic Dissolution: Erbium metal can be dissolved electrolytically in 2-methoxyethanol.

Alcohol Interchange: This method involves the interchange of isopropoxides with 2-methoxyethanol to form this compound.

Exchange Reaction with Acetates: Erbium acetates can be reacted with 2-methoxyethanol to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The use of automated systems and controlled environments ensures consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or oxygen.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air can act as oxidizing agents for this compound.

Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Erbium Oxides: Formed through oxidation reactions.

Substituted Alkoxides: Formed through substitution reactions.

Applications De Recherche Scientifique

Erbium methoxyethoxide has a wide range of applications in scientific research:

Materials Science: Used in the preparation of thin films and coatings for optical and electronic devices.

Nanotechnology: Employed in the synthesis of nanoparticles and nanostructures with unique properties.

Quantum Communication: Erbium-doped materials are used in quantum communication systems due to their ability to serve as spin-photon interfaces.

Biomedical Applications: Research is ongoing into the use of erbium compounds in medical imaging and therapy.

Mécanisme D'action

The mechanism of action of erbium methoxyethoxide involves its ability to form stable complexes with various ligands. This property is exploited in the synthesis of thin films and coatings, where the compound acts as a precursor. The molecular targets and pathways involved include the formation of erbium-oxygen bonds and the stabilization of erbium in its +3 oxidation state .

Comparaison Avec Des Composés Similaires

Ytterbium Methoxyethoxide: Similar in structure and properties, used in similar applications.

Yttrium Methoxyethoxide: Another rare earth metal alkoxide with comparable uses.

Uniqueness: this compound is unique due to its specific optical properties, particularly its ability to emit sharp luminescence peaks. This makes it especially valuable in applications requiring precise optical characteristics .

Propriétés

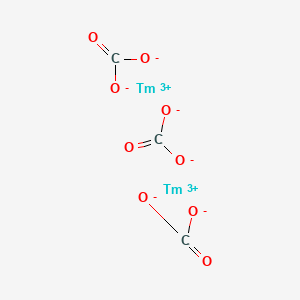

Formule moléculaire |

C9H24ErO6 |

|---|---|

Poids moléculaire |

395.54 g/mol |

Nom IUPAC |

erbium;2-methoxyethanol |

InChI |

InChI=1S/3C3H8O2.Er/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |

Clé InChI |

DWZSDUWAKQZDFV-UHFFFAOYSA-N |

SMILES canonique |

COCCO.COCCO.COCCO.[Er] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)

![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)

![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)